1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide
説明
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHOXXPIBOABLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide, identified by its CAS number 2034344-21-1, has garnered attention due to its potential biological activities. This article synthesizes recent findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.6 g/mol. The structure features a cyclopentanecarboxamide backbone, substituted with a 4-chlorophenyl group and a thiophene derivative, which are known to influence its biological activity significantly.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). In vitro assays demonstrated that the compound exhibits IC50 values of 2 µM and 0.12 µM against these cell lines, respectively .
Table 1: Anticancer Activity of the Compound
The mechanism through which this compound exerts its anticancer effects involves the inhibition of Wnt signaling pathways, which are crucial for cancer cell proliferation. The compound binds effectively to β-catenin, a key component in this pathway, thereby disrupting its function and leading to reduced tumor growth .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. The sulfonamide group within its structure is believed to interact with enzyme active sites, mimicking natural substrates and thereby inhibiting enzymatic activity.
Case Studies
A notable case study involved testing the compound on xenografted mice models bearing human colorectal tumors. The results indicated significant tumor reduction and decreased expression of proliferation markers such as Ki67, further supporting its potential as a therapeutic agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest that it possesses favorable metabolic stability compared to traditional chemotherapeutic agents . Toxicological assessments indicate low toxicity levels in vitro, making it a candidate for further development in clinical settings.
類似化合物との比較
1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide ()
This analog replaces the hydroxyethyl-thiophene sidechain with a thieno[3,4-c]pyrazol ring system substituted with a tert-butyl group. Key differences include:
- Substituent Effects : The tert-butyl group in this analog may increase lipophilicity, whereas the hydroxyethyl group in the target compound could improve aqueous solubility.
- Synthetic Complexity : The fused heterocycle likely requires multi-step synthesis, contrasting with the target compound’s linear thiophene-ethyl chain.
Implications : The analog’s tert-butyl group may favor membrane permeability, while the target’s hydroxyethyl group could improve pharmacokinetics .
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride ()
This compound diverges significantly with a bicyclo[2.2.1]heptane core and a carboxyethyl-phenoxy-thiophene sidechain:
- Core Rigidity : The bicyclic framework imposes conformational constraints absent in the target’s flexible cyclopentane.
- Chirality : The (1R,2R,4R) stereochemistry may confer selectivity in biological interactions, whereas the target compound’s stereochemical details are unspecified.
Implications : The bicyclic system may enhance target selectivity but reduce synthetic scalability compared to the simpler cyclopentane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
